4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[2,3-b]pyridine core. The tetrahydropyran-4-ylmethyl group adds further complexity to its structure, making it a valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactionsThe reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure the selective introduction of bromine and iodine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the heterocyclic core.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium bromide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives, while nucleophilic substitution can introduce different functional groups at the halogen positions .
Scientific Research Applications
4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and iodine atoms, along with the heterocyclic core, contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
- 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the tetrahydropyran-4-ylmethyl group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
IUPAC Name |
4-bromo-3-iodo-1-(oxan-4-ylmethyl)pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrIN2O/c14-10-1-4-16-13-12(10)11(15)8-17(13)7-9-2-5-18-6-3-9/h1,4,8-9H,2-3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHAFOLCPCJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C3=C(C=CN=C32)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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